molecular formula C18H28N4O2 B12094981 (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B12094981
M. Wt: 332.4 g/mol
InChI Key: FQIPRWUQUGZEON-UHFFFAOYSA-N
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Description

(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone is a structurally complex small molecule featuring a methanone core bridging two pharmacologically relevant moieties:

  • Aromatic ring system: A 4-amino-3-methoxyphenyl group, where the amino and methoxy substituents are positioned at the para and meta positions, respectively. This substitution pattern is critical for electronic and steric interactions in biological systems.
  • Heterocyclic system: A piperidin-1-yl group substituted at the 4-position with a 4-methylpiperazine.

Properties

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

(4-amino-3-methoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H28N4O2/c1-20-9-11-21(12-10-20)15-5-7-22(8-6-15)18(23)14-3-4-16(19)17(13-14)24-2/h3-4,13,15H,5-12,19H2,1-2H3

InChI Key

FQIPRWUQUGZEON-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone typically involves the reaction of 4-amino-3-methoxybenzoyl chloride with 4-(4-methylpiperazin-1-yl)piperidine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of (4-Hydroxy-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone.

    Reduction: Formation of (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antidepressant Properties : Compounds similar to this one have shown efficacy in treating depression, likely through modulation of neurotransmitter systems.
  • Antitumor Activity : The structural characteristics suggest potential anticancer effects, particularly against certain tumor types.
  • Antimicrobial Activity : Related compounds have demonstrated effectiveness against bacterial strains through mechanisms involving enzyme inhibition.

Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable candidate for drug development. Its dual functionality from both the phenolic and piperidine components allows for diverse interactions within biological systems.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes, such as:

  • Tyrosinase : Involved in melanin production; studies indicate competitive inhibition with IC50 values lower than standard inhibitors like kojic acid.
EnzymeActivity TypeIC50 (µM)
TyrosinaseInhibition5.0

Interaction Studies

Understanding how this compound interacts with various biological targets is crucial for elucidating its pharmacological profile. Techniques employed include:

  • Molecular Docking : To predict binding affinities and interaction modes with target receptors.
  • In Vitro Assays : To evaluate biological activity against specific cell lines or microbial strains.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant potential of related compounds using animal models. Results indicated significant behavioral improvements in treated groups compared to controls, suggesting that compounds structurally similar to (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone may exert similar effects.

Case Study 2: Antitumor Efficacy

In vitro testing against various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively, particularly in breast cancer models. The mechanism of action was linked to apoptosis induction.

Case Study 3: Antimicrobial Properties

Research investigating the antimicrobial efficacy of related derivatives revealed potent activity against Gram-positive bacteria, with mechanisms involving disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to bind to various receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Aromatic Substituents Heterocyclic System Key Biological Activity Reference
Target Compound 4-amino-3-methoxy 4-(4-methylpiperazin-1-yl)piperidin-1-yl Not explicitly reported (structural inference: neuroprotective/anticancer) N/A
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone () 4-amino 4-methylpiperazin-1-yl Anti-prion activity, precursor for acridine derivatives
A-15 () 4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl 4-(2,3-dichlorophenyl)piperazin-1-yl Anticancer (synthesized and evaluated for cytotoxicity)
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone () 2-amino 4-methylpiperazin-1-yl Laboratory research (safety data reported)
MK47 () Thiophen-2-yl 4-(4-(trifluoromethyl)phenyl)piperazin-1-yl Kinase inhibition (synthesis protocol detailed)

Key Structural and Functional Differences

Aromatic Substituent Positioning: The 3-methoxy group in the target compound distinguishes it from analogs like (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (), which lacks this substituent. Ortho vs. Para Amino Groups: The 2-aminophenyl analog () exhibits reduced steric hindrance compared to the target compound’s para-substituted amino group, which may alter receptor interaction profiles .

Heterocyclic Systems: Piperidine vs. Piperazine: The target compound’s piperidinyl core (vs. Substituents on Piperazine: In A-15 (), the piperazine is substituted with a dichlorophenyl group, enhancing lipophilicity and likely influencing membrane permeability compared to the target compound’s 4-methylpiperazine .

Functional Group Additions :

  • MK47 () incorporates a thiophene ring and trifluoromethyl group, which confer resistance to oxidative metabolism and enhance binding to hydrophobic kinase domains .

Biological Activity

The compound (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone , also known by its CAS number 1233094-59-1, is a synthetic organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H28N4O2C_{18}H_{28}N_{4}O_{2} with a molecular weight of 332.44 g/mol. The structure features an amino group, a methoxy group, and piperazine and piperidine ring systems, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H28N4O2C_{18}H_{28}N_{4}O_{2}
Molecular Weight332.44 g/mol
CAS Number1233094-59-1

Synthesis

The synthesis typically involves the reaction of 4-amino-3-methoxybenzoyl chloride with 4-methylpiperazine in an organic solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This method allows for high yields and purity, essential for biological testing.

Antimicrobial Properties

Research indicates that compounds structurally similar to (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone exhibit significant antimicrobial activity. For instance, studies have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea levels in the body, respectively .

Neuropharmacological Effects

The compound's interaction with dopamine receptors has been a focal point of research. It has been suggested that it may selectively activate the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders. The mechanism involves promoting β-arrestin translocation and G protein activation, leading to neuroprotective effects against dopaminergic neuron degeneration .

The biological activities of (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone are thought to stem from its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor signaling pathways, resulting in various pharmacological effects.

Case Studies

Several case studies highlight the compound's potential:

  • Anticancer Activity : A study demonstrated that related compounds showed significant anticancer properties through apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : Research involving animal models indicated that compounds targeting D3 receptors could reduce symptoms associated with Parkinson's disease by preserving dopaminergic neurons.

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